molecular formula C14H22N2O B12832630 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol

Cat. No.: B12832630
M. Wt: 234.34 g/mol
InChI Key: ZBQOOGNPIZZOFB-UHFFFAOYSA-N
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Description

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is a chemical compound with the molecular formula C14H22N2O It is known for its unique structure, which includes a phenol group attached to a pyrrolidine ring via an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting ethylamine with a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.

    Attachment of the Phenol Group: The phenol group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a phenol derivative in the presence of a base like sodium hydroxide.

    Final Assembly: The final compound is obtained by linking the pyrrolidine and phenol moieties through an ethylamine bridge, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halogen, and other substituted phenol derivatives.

Scientific Research Applications

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-((((1-Methylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a methyl group instead of an ethyl group.

    4-((((1-Propylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a propyl group instead of an ethyl group.

    4-((((1-Butylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is unique due to its specific ethylamine linkage, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H22N2O/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12/h5-8,13,15,17H,2-4,9-11H2,1H3

InChI Key

ZBQOOGNPIZZOFB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)O

Origin of Product

United States

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